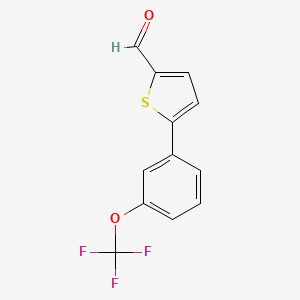
2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine is an organic compound that features a brominated pyridine ring attached to a dimethoxyethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product is the de-brominated amine.
Substitution: Substituted pyridine derivatives are the primary products.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine serves as a building block for more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in various organic reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. It may be used in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Uniqueness: 2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine is unique due to its combination of a brominated pyridine ring and a dimethoxyethanamine moiety. This structure imparts specific chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H13BrN2O2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C9H13BrN2O2/c1-13-9(6-11,14-2)7-3-8(10)5-12-4-7/h3-5H,6,11H2,1-2H3 |
Clave InChI |
WZWAEECVCPKGLG-UHFFFAOYSA-N |
SMILES canónico |
COC(CN)(C1=CC(=CN=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)

![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)
![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)


![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)



